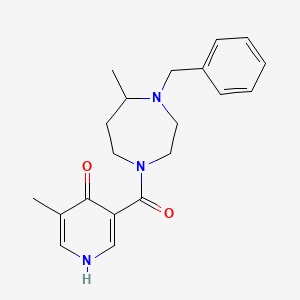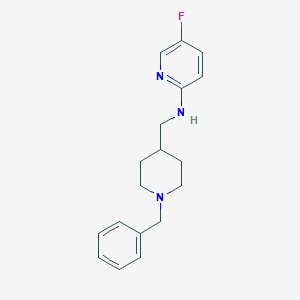![molecular formula C14H20N2O4 B7441616 6-tert-butyl 2-methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate](/img/structure/B7441616.png)
6-tert-butyl 2-methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-tert-butyl 2-methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolo[2,3-c]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl 2-methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the tert-butyl and methyl groups through alkylation reactions. The carboxylate groups are then introduced via esterification reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-tert-butyl 2-methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions
特性
IUPAC Name |
6-O-tert-butyl 2-O-methyl 1,4,5,7-tetrahydropyrrolo[2,3-c]pyridine-2,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-6-5-9-7-10(12(17)19-4)15-11(9)8-16/h7,15H,5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSGHHSVRWCCIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-hydroxypropan-2-yl)-N-[1-(1-methoxycyclobutyl)ethyl]azetidine-1-carboxamide](/img/structure/B7441536.png)
![2-[(3R)-3-methoxypyrrolidin-1-yl]-6-pyridin-3-ylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7441545.png)
![2-(4-fluorophenyl)-N-[2-(1-methylpyrazol-4-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7441550.png)


![tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate](/img/structure/B7441563.png)
![N-cyclopropyl-4-[(3S)-3-methoxypyrrolidine-1-carbonyl]benzamide](/img/structure/B7441570.png)
![5-methyl-3-[[4-[(5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7441578.png)

![1-[3-(1,3-dioxoisoindol-2-yl)propanoyl]-N-methylpiperidine-2-carboxamide](/img/structure/B7441600.png)
![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(5-methyl-4-propylthiophen-2-yl)methanone](/img/structure/B7441608.png)
![3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl-(4-bromo-3-hydroxyphenyl)methanone](/img/structure/B7441630.png)


